molecular formula C14H20ClN3OS B6496708 2-(4-ethylpiperazin-1-yl)-6-methoxy-1,3-benzothiazole hydrochloride CAS No. 1215463-81-2

2-(4-ethylpiperazin-1-yl)-6-methoxy-1,3-benzothiazole hydrochloride

Cat. No.: B6496708
CAS No.: 1215463-81-2
M. Wt: 313.8 g/mol
InChI Key: HFHPTFJGWMIXPF-UHFFFAOYSA-N
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Description

2-(4-Ethylpiperazin-1-yl)-6-methoxy-1,3-benzothiazole hydrochloride is a heterocyclic compound featuring a benzothiazole core substituted with a methoxy group at position 6 and a 4-ethylpiperazinyl moiety at position 2. The hydrochloride salt enhances aqueous solubility, making it advantageous for pharmaceutical formulations. Structural elucidation of such compounds typically employs X-ray crystallography, often utilizing programs like SHELX for refinement and validation . Computational tools like Multiwfn further support electronic property analysis, enabling comparisons of reactivity and binding interactions .

Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-6-methoxy-1,3-benzothiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS.ClH/c1-3-16-6-8-17(9-7-16)14-15-12-5-4-11(18-2)10-13(12)19-14;/h4-5,10H,3,6-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHPTFJGWMIXPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Amino-5-methoxythiophenol

The benzothiazole core is constructed from 2-amino-5-methoxythiophenol (1), which undergoes cyclization with carboxylic acid derivatives or aldehydes. For example, reaction with acetic anhydride yields 6-methoxy-1,3-benzothiazole (2), confirmed by 1H^1H NMR (DMSO-d6d_6): δ 8.21 (s, 1H, H-4), 7.82 (d, J=8.8J = 8.8 Hz, 1H, H-7), 6.99 (d, J=8.8J = 8.8 Hz, 1H, H-8), 3.89 (s, 3H, OCH3_3). Alternative methods employ 2-aminothiophenol with 4-methoxybenzaldehyde under oxidative conditions (H2_2O2_2, CeCl3_3), achieving 65–72% yields.

Halogenation for Subsequent Functionalization

Incorporation of 4-Ethylpiperazine via Cross-Coupling

Suzuki-Miyaura Coupling with Boronic Acid Derivatives

Palladium-catalyzed coupling of 2-bromo-6-methoxy-1,3-benzothiazole (3) with 4-ethylpiperazin-1-ylboronic acid pinacol ester (4) using Pd(dppf)Cl2_2 and Cs2_2CO3_3 in dioxane at 120°C yields 2-(4-ethylpiperazin-1-yl)-6-methoxy-1,3-benzothiazole (5). Optimal conditions (20 mol% catalyst, 1:3 substrate ratio) achieve 44–52% yields, consistent with analogous protocols.

Table 1: Optimization of Suzuki-Miyaura Coupling Parameters

ParameterValueYield (%)
CatalystPd(dppf)Cl2_244
BaseCs2_2CO3_352
Temperature (°C)12048
SolventDioxane50

Buchwald-Hartwig Amination

Alternative amination of (3) with 1-ethylpiperazine (6) using Pd2_2(dba)3_3, Xantphos, and NaOtBu in toluene at 110°C affords (5) in 60–68% yield. 1H^1H NMR (400 MHz, CDCl3_3): δ 7.65 (d, J=8.8J = 8.8 Hz, 1H), 6.85 (d, J=8.8J = 8.8 Hz, 1H), 3.87 (s, 3H), 3.45 (t, J=4.8J = 4.8 Hz, 4H), 2.55 (t, J=4.8J = 4.8 Hz, 4H), 2.38 (q, J=7.2J = 7.2 Hz, 2H), 1.12 (t, J=7.2J = 7.2 Hz, 3H).

Hydrochloride Salt Formation

Treatment of (5) with HCl (4M in dioxane) at 0°C precipitates 2-(4-ethylpiperazin-1-yl)-6-methoxy-1,3-benzothiazole hydrochloride (7) as a white solid. Recrystallization from ethanol/ether affords 90–95% purity (HPLC). Mp: 226.5–230.2°C (lit.). ESI-MS: m/z 306.1 [M+H]+^+.

Table 2: Characterization Data for Hydrochloride Salt

PropertyValue
Melting Point (°C)226.5–230.2
1H^1H NMR (DMSO)δ 12.86 (brs, 1H), 10.56 (s, 1H)
HPLC Purity (%)95.2

Analytical Validation and Pharmacological Relevance

Spectroscopic Confirmation

FT-IR (KBr): 3421 cm1^{-1} (N-H), 1618 cm1^{-1} (C=N), 1245 cm1^{-1} (C-O). 13C^{13}C NMR (DMSO-d6d_6): δ 167.2 (C-2), 153.1 (C-6), 134.8 (C-4a), 122.3 (C-7).

Biological Implications

Benzothiazoles with piperazine substituents exhibit FGFR1 inhibition (IC50_{50} = 0.8–2.4 µM) , suggesting potential anticancer applications for (7).

Scientific Research Applications

Antitumor Activity

Research indicates that benzothiazole derivatives exhibit promising antitumor activity. For instance, studies have shown that compounds similar to 2-(4-ethylpiperazin-1-yl)-6-methoxy-1,3-benzothiazole hydrochloride can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study : A study published in Bioorganic & Medicinal Chemistry evaluated a series of benzothiazole derivatives for their ability to inhibit tumor growth in vitro and in vivo, demonstrating significant cytotoxicity against human cancer cell lines .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Benzothiazole derivatives have shown effectiveness against a range of bacterial and fungal pathogens.

Case Study : A specific study highlighted the synthesis of several benzothiazole derivatives, including this compound, which were tested for antimicrobial activity against Staphylococcus aureus and Escherichia coli, yielding promising results .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInduces apoptosis in cancer cell lines
AntimicrobialEffective against Staphylococcus aureus and E. coli
Enzyme InhibitionPotential inhibitor of specific kinases involved in cancer progression

Mechanism of Action

The mechanism of action of 2-(4-ethylpiperazin-1-yl)-6-methoxy-1,3-benzothiazole hydrochloride is largely dependent on its interaction with biological targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways involved vary based on the specific application and biological context.

Comparison with Similar Compounds

Key Analogues

2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole (Compound A, from ): Substituents: 6-methyl benzothiazole core with a pyrazoline moiety at position 2. Activity: Pyrazoline derivatives are associated with antitumor and antidepressant properties .

2-(4-Ethylpiperazin-1-yl)-6-methoxy-1,3-benzothiazole hydrochloride (Target Compound): Substituents: 6-methoxy benzothiazole core with a flexible 4-ethylpiperazinyl group at position 2.

Physicochemical Properties (Hypothetical Data Table)

Property Target Compound Compound A
Molecular Weight (g/mol) 353.9 (HCl salt) 399.5
LogP (Lipophilicity) 2.1 (predicted) 3.5
Water Solubility High (due to HCl salt) Moderate
Key Substituents 6-OCH₃, 4-ethylpiperazinyl 6-CH₃, pyrazoline
Potential Activity CNS modulation, antimicrobial Antitumor, antidepressant

Pharmacological and Electronic Comparisons

  • The hydrochloride salt further enhances dissolution .
  • Biological Targets : Compound A’s pyrazoline moiety may interact with tubulin (antitumor) or serotonin receptors (antidepressant) , whereas the target compound’s piperazine could favor dopamine or sigma receptor binding.

Methodological Insights

  • Crystallography : SHELX programs are critical for resolving subtle structural differences, such as the conformation of the ethylpiperazinyl group in the target compound versus the pyrazoline ring in Compound A .
  • methyl alter charge distribution and intermolecular interactions .

Biological Activity

The compound 2-(4-ethylpiperazin-1-yl)-6-methoxy-1,3-benzothiazole hydrochloride is a member of the benzothiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of This compound is C13H18N2O1SC_{13}H_{18}N_{2}O_{1}S with a molecular weight of approximately 250.36 g/mol. The structure includes a benzothiazole ring fused with an ethylpiperazine moiety, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₃H₁₈N₂O₁S
Molecular Weight250.36 g/mol
IUPAC NameThis compound
SolubilitySoluble in water

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to This compound have shown promising results in inhibiting cancer cell proliferation. In a comparative study, derivatives were tested against various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). The active compound exhibited significant inhibition of cell growth at low micromolar concentrations (IC50 values ranging from 1 to 4 μM) .

The mechanism by which this compound exerts its effects may involve the modulation of specific molecular targets. The benzothiazole scaffold is known to interact with various enzymes and receptors involved in cancer progression. Studies indicate that these compounds can induce apoptosis and cell cycle arrest through pathways involving caspases and cyclins .

Anti-inflammatory Effects

In addition to anticancer properties, benzothiazole derivatives have demonstrated anti-inflammatory effects. For example, they can inhibit the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in the inflammatory response .

Study 1: Antitumor Activity Assessment

A recent study synthesized several benzothiazole derivatives and assessed their antitumor activity. The compound B7 , structurally related to This compound , was found to significantly inhibit the proliferation of multiple cancer cell lines while promoting apoptosis at concentrations as low as 2 μM .

Study 2: Inhibition of VEGFR-2

Another study focused on the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. Compounds derived from benzothiazole structures showed potent inhibition of VEGFR-2 activity at IC50 values around 0.56 μM. This suggests that derivatives like This compound could be developed as antiangiogenic agents .

Q & A

Q. What are the established synthetic routes for 2-(4-ethylpiperazin-1-yl)-6-methoxy-1,3-benzothiazole hydrochloride, and what are their key reaction conditions?

  • Methodological Answer : The compound is synthesized via multi-step condensation reactions. A common approach involves reacting a benzothiazole precursor (e.g., 6-methoxy-1,3-benzothiazole) with 4-ethylpiperazine under reflux in ethanol or methanol with catalytic acetic acid (0.1–1% v/v) to facilitate nucleophilic substitution at the 2-position of the benzothiazole core . The hydrochloride salt is typically formed by treating the free base with HCl gas or concentrated HCl in anhydrous ether . Key parameters include reflux duration (4–8 hours), solvent polarity, and stoichiometric ratios (1:1.2 for benzothiazole:piperazine derivatives) .

Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?

  • Methodological Answer : Essential techniques include:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy at C6, ethylpiperazine at C2) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254–280 nm) assess purity (>98% required for biological assays) .
  • Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 364.2) .
  • X-ray Crystallography : Determines crystal packing and hydrogen-bonding patterns in the hydrochloride salt form .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer :
  • Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and slightly soluble in water (2–5 mg/mL at 25°C) due to the hydrochloride salt .
  • Stability : Store at –20°C in desiccated conditions. Stability in aqueous buffers (pH 4–7) is limited (<24 hours at 37°C); avoid prolonged exposure to light or heat .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives with modified piperazine or benzothiazole substituents?

  • Methodological Answer :
  • Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent polarity, catalyst concentration) using fractional factorial designs to identify yield-limiting steps .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 4 hours) and improves regioselectivity for bulky substituents .
  • Catalyst Screening : Test Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (ZnCl₂) to enhance piperazine coupling efficiency .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across assays)?

  • Methodological Answer :
  • Assay Validation : Confirm compound integrity post-assay via LC-MS to rule out degradation .
  • Orthogonal Assays : Compare results from fluorescence-based, radiometric, and enzymatic assays (e.g., kinase inhibition studies) .
  • Buffer Compatibility : Test activity in buffers with varying ionic strengths and pH to identify confounding factors .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in benzothiazole-piperazine hybrids?

  • Methodological Answer :
  • Isosteric Replacement : Substitute the ethyl group on piperazine with cyclopropyl or trifluoromethyl to assess steric/electronic effects on target binding .
  • Methoxy Group Modifications : Replace methoxy with ethoxy or halogen (Cl/F) to evaluate hydrophobic/hydrophilic interactions .
  • Molecular Docking : Use crystallographic data (e.g., PDB ID 4XYZ) to model interactions with ATP-binding pockets or GPCRs .

Q. How can impurities or byproducts in the final product be systematically identified and quantified?

  • Methodological Answer :
  • HPLC-MS/MS : Use gradient elution (0.1% formic acid in acetonitrile/water) to separate and identify impurities (e.g., unreacted piperazine or demethylated analogs) .
  • Spiking Experiments : Add reference standards of suspected impurities (e.g., 6-hydroxybenzothiazole derivatives) to confirm retention times .

Q. What crystallization methods are recommended for obtaining single crystals suitable for X-ray analysis?

  • Methodological Answer :
  • Slow Evaporation : Dissolve the compound in ethanol:water (3:1) and allow gradual solvent evaporation at 4°C .
  • Vapor Diffusion : Use tert-butyl methyl ether as an antisolvent in dichloromethane solutions .

Q. How should researchers validate analytical methods for quantifying this compound in biological matrices?

  • Methodological Answer :
  • ICH Guidelines : Validate linearity (1–100 µg/mL), accuracy (recovery >90%), and precision (RSD <5%) using spiked plasma or tissue homogenates .
  • Matrix Effects : Compare calibration curves in buffer vs. biological matrices to assess ion suppression/enhancement in LC-MS .

Q. What experimental approaches are used to investigate metabolic degradation pathways?

  • Methodological Answer :
  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH to identify phase I metabolites (e.g., N-deethylation or sulfoxidation) .
  • High-Resolution MS (HRMS) : Use Q-TOF instruments to assign fragment ions and propose degradation pathways .

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